molecular formula C11H15ClN2O B4615999 N~1~-(4-chlorobenzyl)-N~2~,N~2~-dimethylglycinamide

N~1~-(4-chlorobenzyl)-N~2~,N~2~-dimethylglycinamide

Cat. No.: B4615999
M. Wt: 226.70 g/mol
InChI Key: LRDHVIWGTARPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-chlorobenzyl)-N~2~,N~2~-dimethylglycinamide is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 226.0872908 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

N1-(4-chlorobenzyl)-N2,N2-dimethylglycinamide and its derivatives have been explored for their potential as herbicides. Research has shown that certain benzamides, which share structural similarities with N1-(4-chlorobenzyl)-N2,N2-dimethylglycinamide, are effective against annual and perennial grasses, offering potential utility in agricultural settings for forage legumes, certain turf grasses, and cultivated crops (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Synthesis and Biological Screening

The compound has been used as a precursor in the synthesis of various N-dimethylphenyl substituted derivatives, which were then screened for their biological activity. These derivatives have shown moderate to good activity against both Gram-negative and Gram-positive bacteria, as well as enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).

Electrochemical Applications

Research into the electrochemical properties of chlorobenzene derivatives in mixtures with N,N-dimethylformamide has provided insights into their dielectric behavior, which can have implications for their applications in electronic materials and devices. This study highlighted the complex permittivity spectra and dielectric parameters, which are critical for understanding the behavior of these compounds in various solvents and temperatures (V. Pawar, S. Mehrotra, 2002).

Catalysis and Organic Reactions

N1-(4-chlorobenzyl)-N2,N2-dimethylglycinamide and related compounds have been investigated in catalytic processes, including electrosynthesis and cyclopalladation reactions. These studies have shown that such compounds can facilitate the synthesis of various organic molecules, including acids from carbon dioxide and isoquinoline derivatives, demonstrating their versatility in organic synthesis (M. Heintz et al., 1988), (N. Barr et al., 1983).

Pharmaceutical Applications

While the focus of your query is on non-medical applications, it's noteworthy that compounds structurally related to N1-(4-chlorobenzyl)-N2,N2-dimethylglycinamide, such as chloropyramine, have shown efficacy as anti-allergic agents, indicating potential pharmacological applications (M. Parvez, A. Sabir, 1997).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(dimethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-14(2)8-11(15)13-7-9-3-5-10(12)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDHVIWGTARPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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